

solubility of 4-Hydroxy-5-methoxyisophthalaldehyde in different solvents

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Compound of Interest

Compound Name: 4-Hydroxy-5-methoxyisophthalaldehyde

Cat. No.: B188476

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An In-depth Technical Guide to the Solubility of **4-Hydroxy-5-methoxyisophthalaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **4-Hydroxy-5-methoxyisophthalaldehyde** (CAS: 2931-90-0), a key aromatic aldehyde in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile, the underlying physicochemical principles, and a robust experimental framework for its determination.

Introduction to 4-Hydroxy-5-methoxyisophthalaldehyde: A Molecule of Interest

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a substituted aromatic compound with the molecular formula $C_9H_8O_4$ and a molecular weight of approximately 180.16 g/mol [1]. Its structure, featuring a hydroxyl group, a methoxy group, and two aldehyde functionalities on a benzene ring, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its behavior in various solvents. Understanding its solubility is paramount for applications ranging from reaction engineering and purification to formulation development in medicinal chemistry.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.^{[2][3]} The solubility of **4-Hydroxy-5-methoxyisophthalaldehyde** is governed by the interplay of its functional groups with the solvent's properties.

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. This suggests a degree of solubility in polar protic solvents. However, the largely nonpolar benzene ring may limit extensive solubility in highly polar solvents like water.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the aldehyde and hydroxyl groups, **4-Hydroxy-5-methoxyisophthalaldehyde** is expected to exhibit good solubility in these solvents.
- **Nonpolar Solvents** (e.g., Hexane, Toluene, Dichloromethane): The aromatic ring provides some nonpolar character. However, the presence of multiple polar functional groups suggests that solubility in purely nonpolar solvents will be limited. A synthesis procedure mentions suspending the compound in dichloromethane, indicating it is not freely soluble in this solvent.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-5-methoxyisophthalaldehyde** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₄	PubChem[1]
Molecular Weight	180.16 g/mol	PubChem[1]
Appearance	Solid	Sigma-Aldrich
Melting Point	192°-195° C	Benchchem[4]
InChIKey	YVNRFCFZVYDRO-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>COC1=CC(=CC(=C1O)C=O)C=O</chem>	PubChem[1]

Quantitative Solubility Profile (Predicted and Experimental)

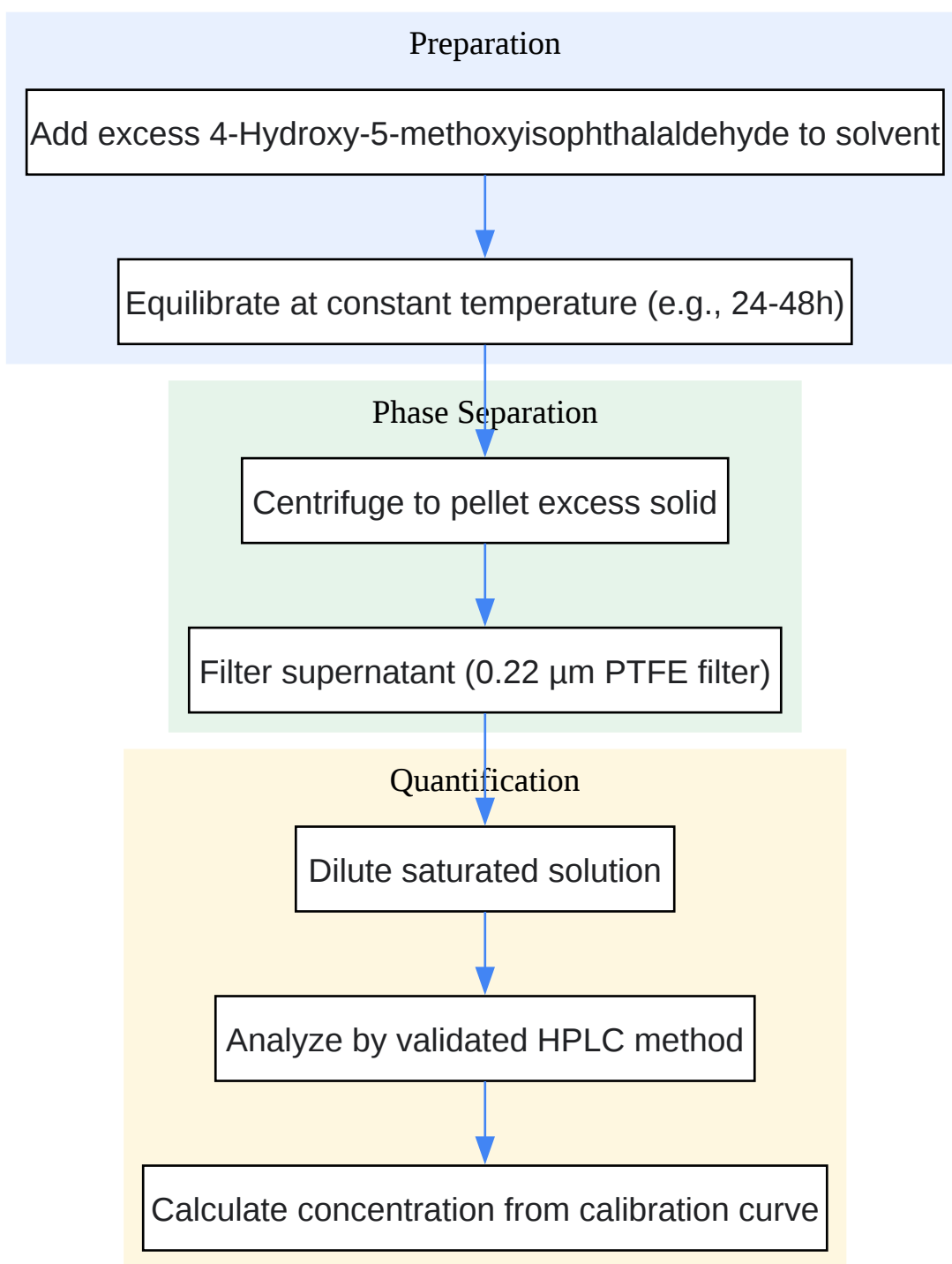
While extensive quantitative solubility data for **4-Hydroxy-5-methoxyisophthalaldehyde** is not widely published, the following table provides a qualitative prediction based on chemical principles. This table is intended to serve as a template for researchers to populate with their own experimentally determined data.

Solvent Class	Solvent	Predicted Qualitative Solubility	Experimentally Determined Solubility (mg/mL at 25°C)
Polar Protic	Water	Sparingly Soluble	User to determine
Ethanol	Soluble	User to determine	User to determine
Methanol	Soluble	User to determine	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Highly Soluble	
Dimethylformamide (DMF)	Highly Soluble	User to determine	User to determine
Acetone	Soluble	User to determine	
Nonpolar	Hexane	Insoluble	
Toluene	Sparingly Soluble	User to determine	User to determine
Dichloromethane (DCM)	Sparingly Soluble	User to determine	

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.[5]

Workflow for Solubility Determination



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Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-Hydroxy-5-methoxyisophthalaldehyde** to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
 - To ensure complete removal of undissolved solids, centrifuge the samples.
 - Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.[5]
- Quantification by HPLC:
 - Prepare a series of standard solutions of **4-Hydroxy-5-methoxyisophthalaldehyde** of known concentrations in the solvent of interest.
 - Develop and validate an HPLC method for the compound. A reverse-phase C18 column is often a good starting point.
 - Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
 - Inject the filtered sample (appropriately diluted if necessary) into the HPLC system.
 - Determine the concentration of **4-Hydroxy-5-methoxyisophthalaldehyde** in the sample by interpolating its peak area on the calibration curve.

- Data Reporting:
 - Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Conclusion

The solubility of **4-Hydroxy-5-methoxyisophthalaldehyde** is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a theoretical framework for understanding its solubility profile, based on its molecular structure. Furthermore, a detailed, actionable protocol for the experimental determination of its solubility has been presented. By following this guide, researchers can confidently and accurately characterize the solubility of this important compound in solvents relevant to their work, thereby accelerating their research and development efforts.

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